2,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one
Description
2,8-Dimethyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one is a heterocyclic compound featuring a pyrazolo-triazinone core fused with a benzene ring. The molecule contains a dihydro group at positions 8 and 9, a methyl group at positions 2 and 8, and a phenyl substituent at position 2. Its synthesis likely involves regioselective strategies similar to those used for structurally related pyrazolo-quinazolinones (e.g., hydrazonoyl halide reactions or cyclocondensation methods) .
Properties
IUPAC Name |
2,8-dimethyl-3-phenyl-8,9-dihydro-7H-pyrazolo[5,1-c][1,2,4]benzotriazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-10-8-13-16(14(22)9-10)18-19-17-15(11(2)20-21(13)17)12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVLWOAHFPEKAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=O)C1)N=NC3=C(C(=NN23)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the formation of the benzotriazine ring through cyclization reactions. Key steps include:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine derivatives with diketones under acidic or basic conditions.
Cyclization to Form Benzotriazine: The pyrazole intermediate is then subjected to cyclization with appropriate reagents such as orthoesters or nitriles to form the benzotriazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The fused ring system can interact with biological macromolecules, influencing their activity.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable ring system and reactive sites.
Mechanism of Action
The mechanism of action of 2,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can bind to these targets, altering their function and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Pyrazolo-Benzotriazinone vs. Imidazo-Triazinone: The target compound’s pyrazolo-triazinone core differs from the imidazo-triazinone system in , which features an imidazole ring instead of pyrazole. For example, imidazo-triazinones in exhibit broad-spectrum antimicrobial activity, whereas pyrazolo derivatives may target different enzymes or receptors .
Substituent Effects
- Methyl and Phenyl Groups: The 2,8-dimethyl and 3-phenyl substituents in the target compound likely enhance lipophilicity, influencing membrane permeability. This contrasts with the 7,7-diphenyl groups in imidazo-triazinones (), which may increase steric hindrance and reduce solubility .
- Spiro and Aroyl Systems : Pyrrolo-benzoxazine-triones () incorporate spiro architectures and aroyl groups, enabling unique interactions with biological targets such as DNA or ion channels, as seen in their antitumor activity .
Bioactivity
- While direct data on the target compound is lacking, structurally related pyrazolo-triazoles () and triazolotriazines () are theorized to exhibit bioactivity due to their nitrogen-rich cores. The antimicrobial efficacy of imidazo-triazinones () and the antitumor activity of pyrrolo-benzoxazines () suggest that the target compound’s pyrazolo-triazinone framework could similarly interact with microbial enzymes or cancer pathways .
Key Research Findings and Implications
Structural Versatility: The pyrazolo-triazinone scaffold allows diverse substitution patterns, enabling tailored pharmacokinetic properties. For example, dimethyl groups may enhance stability, while phenyl substituents could modulate receptor binding .
Bioactivity Potential: Analogous compounds demonstrate antimicrobial and antitumor effects, suggesting the target compound merits further in vitro and in vivo testing .
Synthetic Challenges: Regioselectivity in pyrazolo-triazinone synthesis (as in ) requires precise control of reaction conditions to avoid byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
